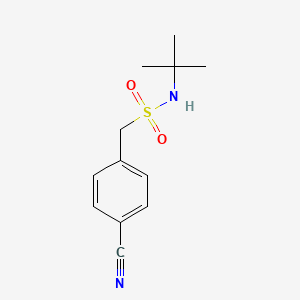

N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1041602-66-7 . It is also known as tetrabutylammonium cyanobenzenesulfonamide. The compound has a molecular weight of 252.34 and its IUPAC name is N-(tert-butyl)(4-cyanophenyl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide” is C12H16N2O2S . The InChI code for the compound is 1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 .Aplicaciones Científicas De Investigación

Organic Synthesis

N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide: is utilized in organic synthesis as a building block for creating more complex molecules. Its sulfonamide group can act as a directing group in various chemical reactions, facilitating the introduction of additional functional groups at specific positions on the aromatic ring. This compound’s ability to participate in cross-coupling reactions is particularly valuable, allowing chemists to construct diverse molecular architectures for further research and development .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. The cyanophenyl moiety is a common structural element in pharmaceuticals, and its incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action. Researchers can modify the tert-butyl and sulfonamide groups to fine-tune the biological activity and pharmacokinetic properties of the synthesized molecules .

Material Science

The compound’s molecular structure lends itself to the development of new materials with unique properties. For instance, its cyanophenyl group can contribute to the formation of polymers with enhanced thermal stability and chemical resistance. Additionally, the sulfonamide functionality can improve the solubility and processability of these materials, making them suitable for a wide range of applications .

Bioorthogonal Chemistry

N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide: can be employed in bioorthogonal chemistry for the labeling of biomolecules without interfering with natural biological processes. The compound’s reactivity allows it to be used in conjunction with bioorthogonal reactions, such as the Liebeskind–Srogl reaction , to attach fluorescent probes or other markers to proteins, nucleic acids, or other cellular components for imaging and diagnostic purposes .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and purity make it suitable for use in calibration curves and as a reference material in mass spectrometry , NMR spectroscopy , and chromatography . These applications are crucial for the accurate quantification and identification of substances in complex mixtures .

Chemical Education

Due to its interesting reactivity and structural features, N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide can be used as a teaching tool in chemical education. It provides a practical example for illustrating concepts such as functional group interconversion , nucleophilic substitution , and electrophilic aromatic substitution . Students can learn about the synthesis and application of sulfonamides in a laboratory setting .

Environmental Science

This compound can also find applications in environmental science research. Its stability and reactivity can be studied in the context of environmental degradation processes. Understanding how N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide and similar compounds behave in the environment can inform the development of strategies for pollution control and remediation .

Fluorogenic Labeling of Live Cells

The compound’s potential for modification makes it a candidate for developing fluorogenic probes for live-cell labeling. By attaching a fluorescent group to the molecule, researchers can create probes that light up under specific conditions, allowing for the real-time visualization of cellular processes without the need for washing steps, which can be particularly useful in high-throughput screening applications .

Safety and Hazards

Propiedades

IUPAC Name |

N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQMWMYQFBEFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)

![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)